6-Chloro-2-methyl-3-(1-methylpiperidin-2-yl)pyridine
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Overview
Description
6-Chloro-2-methyl-3-(1-methylpiperidin-2-yl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a chlorine atom at the 6-position, a methyl group at the 2-position, and a 1-methylpiperidin-2-yl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-3-(1-methylpiperidin-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-methylpyridine with 1-methylpiperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as palladium-catalyzed cross-coupling reactions, can also be employed to streamline the synthesis and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-3-(1-methylpiperidin-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated pyridines.
Scientific Research Applications
6-Chloro-2-methyl-3-(1-methylpiperidin-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-3-(1-methylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine
- 2,2,6,6-Tetramethylpiperidine 1-Oxyl
- 6-Chloro-2-ethyl-N-[4-[4-[4-(trifluoromethoxy)phenyl]-1-piperidinyl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide
Uniqueness
6-Chloro-2-methyl-3-(1-methylpiperidin-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, a methyl group, and a 1-methylpiperidin-2-yl group makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C12H17ClN2 |
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Molecular Weight |
224.73 g/mol |
IUPAC Name |
6-chloro-2-methyl-3-(1-methylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C12H17ClN2/c1-9-10(6-7-12(13)14-9)11-5-3-4-8-15(11)2/h6-7,11H,3-5,8H2,1-2H3 |
InChI Key |
QZCVGKKTTAXRLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)C2CCCCN2C |
Origin of Product |
United States |
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